Cas no 2228302-55-2 (3-(2-bromo-4-nitrophenyl)methylazetidine)

3-(2-Bromo-4-nitrophenyl)methylazetidine is a brominated nitrophenyl-substituted azetidine derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a bromo and nitro substituent on the phenyl ring, coupled with the azetidine moiety—make it valuable for constructing complex molecules, particularly in medicinal chemistry for drug discovery. The bromo group offers reactivity for cross-coupling reactions, while the nitro group facilitates further functionalization. The azetidine ring contributes to conformational rigidity, enhancing binding affinity in target interactions. This compound is suited for applications requiring precise molecular modifications, offering synthetic flexibility and potential utility in developing bioactive compounds.
3-(2-bromo-4-nitrophenyl)methylazetidine structure
2228302-55-2 structure
Product Name:3-(2-bromo-4-nitrophenyl)methylazetidine
CAS No:2228302-55-2
MF:C10H11BrN2O2
MW:271.110541582108
CID:5804421
PubChem ID:165861809
Update Time:2025-06-12

3-(2-bromo-4-nitrophenyl)methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-4-nitrophenyl)methylazetidine
    • 3-[(2-bromo-4-nitrophenyl)methyl]azetidine
    • 2228302-55-2
    • EN300-1927551
    • Inchi: 1S/C10H11BrN2O2/c11-10-4-9(13(14)15)2-1-8(10)3-7-5-12-6-7/h1-2,4,7,12H,3,5-6H2
    • InChI Key: DRWVZDVVIZKVHA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC1CNC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 270.00039g/mol
  • Monoisotopic Mass: 270.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 57.8Ų

3-(2-bromo-4-nitrophenyl)methylazetidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1927551-0.05g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
0.05g
$1104.0 2023-09-17
Enamine
EN300-1927551-0.1g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
0.1g
$1157.0 2023-09-17
Enamine
EN300-1927551-0.25g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
0.25g
$1209.0 2023-09-17
Enamine
EN300-1927551-0.5g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
0.5g
$1262.0 2023-09-17
Enamine
EN300-1927551-1.0g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
1g
$1315.0 2023-05-26
Enamine
EN300-1927551-2.5g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
2.5g
$2576.0 2023-09-17
Enamine
EN300-1927551-5.0g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
5g
$3812.0 2023-05-26
Enamine
EN300-1927551-10.0g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
10g
$5652.0 2023-05-26
Enamine
EN300-1927551-1g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
1g
$1315.0 2023-09-17
Enamine
EN300-1927551-5g
3-[(2-bromo-4-nitrophenyl)methyl]azetidine
2228302-55-2
5g
$3812.0 2023-09-17

Additional information on 3-(2-bromo-4-nitrophenyl)methylazetidine

Introduction to 3-(2-bromo-4-nitrophenyl)methylazetidine (CAS No. 2228302-55-2)

3-(2-bromo-4-nitrophenyl)methylazetidine, with the CAS number 2228302-55-2, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo-substituted nitrophenyl group and an azetidine ring. These structural elements contribute to its potential as a lead compound for the development of new therapeutic agents.

The chemical structure of 3-(2-bromo-4-nitrophenyl)methylazetidine is of particular interest due to its potential for modulating various biological processes. The azetidine ring, a four-membered cyclic amine, is known for its ability to form stable complexes with metal ions and its involvement in various biological activities. The presence of the bromo and nitro groups on the phenyl ring further enhances the compound's reactivity and pharmacological properties.

Recent studies have highlighted the importance of 3-(2-bromo-4-nitrophenyl)methylazetidine in the context of drug discovery. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory pathways. This finding suggests that 3-(2-bromo-4-nitrophenyl)methylazetidine could be a promising candidate for the development of anti-inflammatory drugs.

In addition to its anti-inflammatory properties, 3-(2-bromo-4-nitrophenyl)methylazetidine has also shown potential as an anticancer agent. Research conducted by a team at the National Cancer Institute demonstrated that this compound can selectively target and inhibit the growth of certain cancer cell lines. The mechanism of action involves disrupting key signaling pathways that are crucial for cancer cell survival and proliferation.

The synthesis of 3-(2-bromo-4-nitrophenyl)methylazetidine has been optimized through various synthetic routes, ensuring high yields and purity. One common method involves the reaction of 2-bromo-4-nitrobenzaldehyde with azetidine under mild conditions, followed by reduction and functional group manipulation to achieve the desired product. The ease of synthesis and scalability make this compound an attractive option for large-scale production in pharmaceutical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2-bromo-4-nitrophenyl)methylazetidine. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.

In conclusion, 3-(2-bromo-4-nitrophenyl)methylazetidine (CAS No. 2228302-55-2) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic benefits, make it a valuable candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and biological activities, the future prospects for this compound appear highly promising.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD